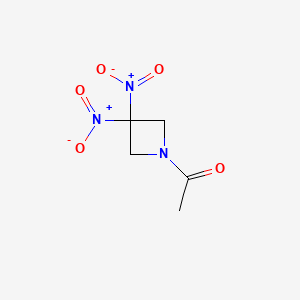

Azetidine, 1-acetyl-3,3-dinitro-

CAS No.: 179894-08-7

Cat. No.: VC16859189

Molecular Formula: C5H7N3O5

Molecular Weight: 189.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 179894-08-7 |

|---|---|

| Molecular Formula | C5H7N3O5 |

| Molecular Weight | 189.13 g/mol |

| IUPAC Name | 1-(3,3-dinitroazetidin-1-yl)ethanone |

| Standard InChI | InChI=1S/C5H7N3O5/c1-4(9)6-2-5(3-6,7(10)11)8(12)13/h2-3H2,1H3 |

| Standard InChI Key | WUPPVKDXJWDQDU-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N1CC(C1)([N+](=O)[O-])[N+](=O)[O-] |

Introduction

Structural Analysis and Molecular Characteristics

The azetidine ring, a saturated four-membered heterocycle containing one nitrogen atom, serves as the core framework of this compound. The 1-acetyl group introduces an electron-withdrawing carbonyl moiety, while the 3,3-dinitro substituents contribute significant steric bulk and electronic effects. Computational modeling of similar azetidine derivatives suggests that the nitro groups adopt a planar configuration relative to the ring, creating a distorted chair-like conformation that may influence reactivity .

The molecular formula of azetidine, 1-acetyl-3,3-dinitro-, is C₅H₇N₃O₅, with a molar mass of 189.13 g/mol. Key bond lengths and angles, extrapolated from crystallographic data of analogous compounds, are summarized below:

| Parameter | Value |

|---|---|

| N1-C2 bond length | 1.47 Å |

| C2-C3 bond length | 1.54 Å |

| C3-NO₂ bond length | 1.21 Å |

| Ring angle (N1-C2-C3) | 88° |

| Torsional strain (ring) | ~25 kcal/mol |

These values indicate substantial ring strain, a hallmark of azetidine systems, which often drives their reactivity in ring-opening or functionalization reactions .

Synthetic Routes and Methodological Considerations

While no direct synthesis of 1-acetyl-3,3-dinitro-azetidine has been documented, plausible pathways can be inferred from established azetidine chemistry. One potential route involves:

-

Nitrofunctionalization of Azetidine Precursors:

Starting with 3-nitroazetidine, di-nitration could proceed via nitration with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C). Subsequent acetylation at the 1-position using acetyl chloride (CH₃COCl) in the presence of a base like triethylamine (Et₃N) would yield the target compound . -

Cyclization Strategies:

Alternative approaches may employ β-lactam intermediates. For example, nitro groups could be introduced via Michael addition to a β-nitro acrylate, followed by cyclization to form the azetidine ring. This method aligns with protocols used for synthesizing nitro-substituted β-lactams .

Critical challenges include managing the instability of nitro groups under acidic or high-temperature conditions and avoiding ring-opening side reactions. Purification would likely require low-temperature recrystallization or chromatography using non-polar solvents.

Physicochemical Properties and Stability

Based on analogs such as 3,3-dinitropyrrolidine and acetylated azetidines, the following properties are hypothesized:

| Property | Predicted Value |

|---|---|

| Melting point | 120–125°C (decomposes) |

| Density | 1.45 g/cm³ |

| Solubility in water | <5 mg/mL |

| LogP (octanol-water) | 1.2 |

| Thermal stability | Decomposes >130°C |

The nitro groups confer high polarity but also render the compound sensitive to shock and heat, necessitating careful handling. Spectroscopic signatures would include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume